molecular formula C11H10N2OS2 B14610110 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid CAS No. 57624-79-0

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid

Cat. No.: B14610110
CAS No.: 57624-79-0
M. Wt: 250.3 g/mol
InChI Key: SIFIWVQZEQRSQH-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. For instance, the condensation between 4-methoxy/3-nitrobenzaldehydes and barbituric/thiobarbituric/1,3-dimethylbarbituric acid/3-methyl-1-phenyl-2-pyrazoline-5-one forms an alkene, which then undergoes Michael addition in the presence of L-proline as a catalyst using ethanol as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form

Scientific Research Applications

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid exerts its effects involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. The specific pathways involved depend on the context in which the compound is used and the nature of the molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)amino)-1-phenyl-1H-pyrazol-5(4H)-one
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide

Uniqueness

What sets 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbodithioic acid apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

CAS No.

57624-79-0

Molecular Formula

C11H10N2OS2

Molecular Weight

250.3 g/mol

IUPAC Name

3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioic acid

InChI

InChI=1S/C11H10N2OS2/c1-7-9(11(15)16)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,16)

InChI Key

SIFIWVQZEQRSQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=S)S)C2=CC=CC=C2

Origin of Product

United States

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